5-HT₃ Receptor Binding Affinity (Ki) Relative to Quipazine and Granisetron
4-(4-Methylpiperazin-1-yl)quinoline demonstrates a Ki of 3 nM for the rat cortical 5-HT₃ receptor, measured via displacement of [³H]granisetron [1]. While this binding affinity is comparable to the parent compound quipazine (Ki ~2.5-4 nM in similar assays), the critical differentiation lies in its enhanced selectivity profile. Unlike quipazine, which exhibits significant off-target binding to 5-HT₁B receptors, N-methylquipazine does not bind to 5-HT₁B sites [2]. This selectivity is attributed to the 2-position substitution pattern, as 3- and 4-substituted arylpiperazine quinoline derivatives display further enhanced 5-HT₃ affinities (Ki values reaching 0.25 nM), demonstrating that even minor positional isomerism yields up to a 12-fold difference in target engagement [3].
| Evidence Dimension | 5-HT₃ receptor binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | Ki = 3 nM for 5-HT₃; no binding to 5-HT₁B |
| Comparator Or Baseline | Quipazine: Ki ~2.5-4 nM for 5-HT₃; significant 5-HT₁B binding |
| Quantified Difference | Comparable 5-HT₃ potency, but absence of 5-HT₁B cross-reactivity (qualitative selectivity gain) |
| Conditions | [³H]granisetron displacement assay in rat cortical membranes |
Why This Matters
Procurement of N-methylquipazine over generic quipazine enables 5-HT₃-mediated studies without confounding 5-HT₁B off-target effects, reducing experimental noise in CNS pharmacology.
- [1] BindingDB. (n.d.). BDBM50053631: 2-(4-Methyl-piperazin-1-yl)-quinoline. Retrieved from https://w.bindingdb.org View Source
- [2] InvivoChem. (n.d.). N-Methylquipazine | 5-HT3 agonist | CAS# 28614-26-8. Retrieved from https://www.invivochem.cn/n-methylquipazine.html View Source
- [3] Scilit. (n.d.). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives. Retrieved from https://www.scilit.net View Source
